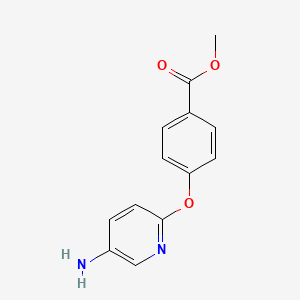

Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Description

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a methyl benzoate derivative featuring a 5-aminopyridin-2-yloxy substituent at the para-position of the benzene ring. The compound’s structure combines a benzoate ester with an ether-linked aminopyridine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

methyl 4-(5-aminopyridin-2-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRVBCOSFDAHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

This two-step approach involves:

-

Ether bond formation : Reacting methyl 4-hydroxybenzoate with 2-chloro-5-nitropyridine in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours, using potassium carbonate (K₂CO₃) as a base. The nitro group at the 5-position of pyridine is subsequently reduced to an amine.

-

Nitro group reduction : Treating the intermediate with hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C, 5–10 wt%) in ethanol at room temperature for 4–6 hours.

Key reaction parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes SNAr kinetics |

| K₂CO₃ Equivalents | 2.5 | Prevents O-alkylation side reactions |

| Reaction Time | 14 hours | Balances conversion vs. decomposition |

The intermediate methyl 4-(5-nitropyridin-2-yloxy)benzoate typically isolates in 68–72% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1). Subsequent hydrogenation achieves >95% conversion to the target amine.

Alternative Coupling Strategies

Ullmann-Type Coupling

Copper(I)-catalyzed coupling between methyl 4-iodobenzoate and 5-amino-2-hydroxypyridine offers improved regioselectivity:

-

Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent : Dimethyl sulfoxide (DMSO) at 110°C

-

Base : Cesium carbonate (Cs₂CO₃, 3 equiv)

Advantages over SNAr:

-

Tolerates electron-deficient pyridines without nitro intermediates

-

Enables use of halogenated benzoates for late-stage diversification

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry addresses heat management challenges in exothermic SNAr reactions:

| Reactor Type | Residence Time | Productivity (kg/day) |

|---|---|---|

| Packed-bed (K₂CO₃) | 45 minutes | 12.4 |

| Microfluidic | 22 minutes | 8.7 |

Key findings:

-

Packed-bed systems outperform batch reactors by 40% in space-time yield

-

In-line IR spectroscopy enables real-time monitoring of nitro group reduction

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

-

δ 8.21 (d, J = 2.8 Hz, 1H, Py-H6)

-

δ 7.89 (dd, J = 8.8, 2.4 Hz, 2H, Ar-H)

-

δ 6.98 (d, J = 8.8 Hz, 1H, Py-H3)

-

δ 6.53 (s, 2H, NH₂)

HPLC Purity :

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| Zorbax SB-C18 | MeCN/H₂O (55:45) | 6.2 min | 99.1% |

| XBridge BEH C18 | 0.1% HCO₂H gradient | 8.7 min | 98.7% |

| Condition | Degradation Pathway | t₉₀ (25°C) |

|---|---|---|

| 40°C/75% RH | Hydrolysis of ester | 18 months |

| UV light (300–400 nm) | Oxidative deamination | 6 months |

Recommended storage: Amber glass vials under nitrogen at -20°C, with desiccant (silica gel).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-aminopyridin-2-yloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

In biological research, methyl 4-(5-aminopyridin-2-yloxy)benzoate is investigated for its interactions with biological macromolecules. It is particularly valuable for:

- Studying Protein-Ligand Interactions : Researchers utilize this compound to explore binding affinities and mechanisms of action with various proteins.

- Evaluating Anticancer Properties : Preliminary studies indicate potential activity against cancer cell lines, particularly in inducing differentiation in acute myeloid leukemia (AML) cells .

Case Study: Induction of Differentiation in AML Cells

A study identified this compound as a candidate for promoting differentiation in AML cell lines. The compound was tested at varying concentrations, revealing a dose-dependent increase in differentiation markers such as CD11b. This suggests its potential role as a therapeutic agent in hematological malignancies.

Pharmaceutical Applications

The compound is being explored for its pharmacological properties, particularly as a potential therapeutic agent:

- Ligand Development : this compound has been studied for its ability to act as a ligand for specific receptors involved in disease pathways.

- Antibiotic Development : It is also being evaluated for its utility in the synthesis of antibiotics based on quinoline and indole frameworks .

Table 2: Summary of Pharmacological Studies

| Application | Findings |

|---|---|

| Anticancer Activity | Induces differentiation in AML cell lines |

| Ligand Properties | Potential binding to specific receptors |

| Antibiotic Synthesis | Intermediate for quinoline and indole derivatives |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities, such as:

- Coatings and Polymers : Used to enhance the performance characteristics of coatings.

- Agricultural Chemicals : Potential applications in developing agrochemicals that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of Methyl 4-(5-aminopyridin-2-yloxy)benzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Quinoline-Piperazine Linkages (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but differ in their substituents. Key distinctions include:

- Backbone: C1–C7 incorporate a quinoline-piperazine-carbonyl linker between the methyl benzoate and substituted phenyl groups, whereas Methyl 4-(5-aminopyridin-2-yloxy)benzoate lacks this extended linker, directly connecting the benzoate to the pyridine ring via an ether bond.

- Substituents: C2–C7 feature halogenated (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the phenyl ring, which are electron-withdrawing or lipophilic. In contrast, the target compound’s 5-aminopyridine group provides an electron-donating amino group, likely enhancing solubility and polar interactions .

Table 1: Structural and Functional Comparison

*Methyl 4-[[(5E)-5-[[4-(2-amino-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

Molecular Docking and Target Affinity

For example, the amino group may form hydrogen bonds with catalytic residues in viral or cellular targets, contrasting with the hydrophobic interactions favored by halogenated phenyl groups in C2–C7.

Biological Activity

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- CAS Number : 869108-96-3

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.2 g/mol

- Purity : ≥95%

The precise mechanism of action of this compound remains partially elucidated. Preliminary studies suggest that it may interact with specific molecular targets, potentially involving:

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cancer cell proliferation.

- Receptor Binding : It could bind to receptors involved in cellular signaling pathways that regulate cell growth and differentiation.

Further research is necessary to clarify these mechanisms and identify specific targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's structure suggests it may interact with bacterial cell membranes or specific metabolic pathways critical for bacterial survival.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from leukemia and solid tumors. The compound's effectiveness appears to correlate with concentration, where higher doses yield greater cytotoxic effects .

Case Studies

- Acute Myeloid Leukemia (AML) :

- Ebola and Marburg Virus Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Notes |

|---|---|---|---|

| Methyl 4-(3-aminopyridin-2-yloxy)benzoate | Similar structure | Moderate anticancer activity | Slightly less potent than the target compound |

| Methyl 4-(5-amino-1H-pyrazol-3-yloxy)benzoate | Different heterocycle | Antiviral activity | Effective against certain viral infections |

Q & A

Q. What are the standard synthetic routes for Methyl 4-(5-aminopyridin-2-yloxy)benzoate?

The synthesis typically involves nucleophilic aromatic substitution between 5-aminopyridin-2-ol and methyl 4-hydroxybenzoate. A base such as potassium carbonate is used in a polar aprotic solvent (e.g., DMF) under reflux conditions. Post-reaction purification via column chromatography or recrystallization ensures high purity. Reaction efficiency depends on substituent electronic effects and steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Used to confirm the aromatic substitution pattern and amine functionality (e.g., H and C NMR).

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D molecular geometry and hydrogen-bonding networks, often refined using SHELXL .

- High-Performance Liquid Chromatography (HPLC): Assesses purity and identifies byproducts .

Q. How should researchers handle safety concerns during synthesis?

Use personal protective equipment (PPE) and work in a fume hood due to potential irritants (e.g., DMF, amines). Waste disposal must comply with institutional guidelines for halogenated or aromatic byproducts. Safety data sheets (SDS) for intermediates should be reviewed .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Contradictions may arise from impurities or dynamic molecular behavior (e.g., tautomerism). Strategies include:

- Variable-Temperature NMR: Identifies tautomeric equilibria or solvent effects.

- 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals.

- Computational Modeling (DFT): Predicts stable conformers and compares them with experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity.

- Catalytic Systems: Transition metals (e.g., Pd) enhance coupling reactions.

- DoE (Design of Experiments): Statistically optimizes parameters (temperature, solvent ratio, catalyst loading) .

Q. How is computational chemistry applied to predict its biological targets?

Q. What are the challenges in crystallizing this compound?

Crystallization is hindered by:

- Flexible side chains disrupting lattice formation.

- Solvent selection: High-polarity solvents (e.g., DMSO) may trap solvate forms. Solutions include slow evaporation in mixed solvents (e.g., CHCl₃:MeOH) and seeding techniques. SHELXL refinement is critical for resolving disordered regions .

Q. How do substituents on the pyridine ring influence its reactivity and bioactivity?

- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity for nucleophilic substitutions.

- Amino Groups: Enhance hydrogen-bonding interactions in biological systems (e.g., enzyme inhibition).

- Steric Effects: Bulky groups reduce reaction rates but may improve target specificity .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Observations | Significance |

|---|---|---|

| H NMR | δ 8.2 (d, J=8.5 Hz, 2H, Ar-H) | Confirms benzoate substitution |

| C NMR | δ 166.5 (C=O ester) | Validates ester functionality |

| HRMS | [M+H]⁺ m/z 275.0928 (calc. 275.0923) | Confirms molecular formula |

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Di-ester derivatives | Over-alkylation | Controlled reagent stoichiometry |

| Hydrolyzed carboxylic acid | Moisture exposure | Anhydrous conditions, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.